Isobornyl acrylate

Descripción general

Descripción

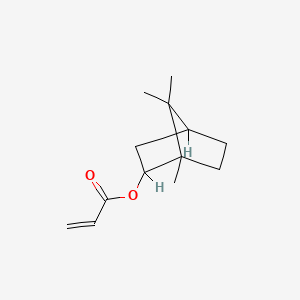

Isobornyl acrylate, also known as this compound, is a chemical compound with the molecular formula C₁₃H₂₀O₂. It is a monofunctional acrylate monomer that is widely used in the production of various polymers, coatings, and adhesives. This compound is known for its excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .

Métodos De Preparación

Isobornyl acrylate can be synthesized through several methods. One common method involves the reaction of camphene with acrylic acid in the presence of a catalyst such as phosphomolybdic heteropolyacid . Another method involves the reaction of (-)-borneol with acryloyl chloride in anhydrous tetrahydrofuran (THF) in the presence of triethylamine . These methods typically require specific reaction conditions, such as controlled temperatures and the use of inhibitors to prevent unwanted polymerization.

Análisis De Reacciones Químicas

Isobornyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize when exposed to sources of free radicals, such as UV light or electron beam (EB) radiation.

Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.

Crosslinking: It can act as a crosslinking agent in radiation-curable coatings.

Common reagents used in these reactions include photoinitiators for UV curing and radical initiators for polymerization. The major products formed from these reactions are polymers and copolymers with enhanced mechanical and chemical properties.

Aplicaciones Científicas De Investigación

Coatings

Isobornyl acrylate is extensively used in the coatings industry due to its ability to enhance the properties of various formulations:

- High Solid Coatings : It serves as a reactive diluent that improves the viscosity and performance of high solid coatings, making them suitable for automotive and industrial applications.

- UV-Curable Coatings : IBOA is employed in UV-curable coatings, where it contributes to the hardness and chemical resistance of the final product .

- Adhesives : The compound enhances adhesion properties in various adhesive formulations, providing improved bonding strength and durability .

| Application Type | Benefits |

|---|---|

| High Solid Coatings | Improved viscosity and performance |

| UV-Curable Coatings | Enhanced hardness and chemical resistance |

| Adhesives | Increased bonding strength |

Medical Applications

This compound has found significant use in medical applications, particularly in the development of biocompatible materials:

- Bone Cement : Research indicates that IBOA can be used to formulate antibacterial bone cement, which is crucial for medical implants. This application highlights its potential to reduce infection rates associated with surgical procedures .

- Dental Materials : In dentistry, IBOA is utilized as a viscosity modifier in dental resins, which helps minimize polymerization shrinkage during restoration procedures. This property enhances the longevity and effectiveness of dental restorations .

Microfluidic Devices

The photopolymerizable nature of IBOA makes it an ideal candidate for microfluidic applications:

- Material Properties : Studies have shown that poly(this compound) exhibits desirable characteristics such as transparency and inertness, which are essential for microfluidic devices. Variations in manufacturing techniques can significantly affect mechanical properties like elasticity and strength .

Allergic Reactions

Despite its beneficial applications, this compound has been linked to allergic contact dermatitis, particularly in users of medical devices such as insulin pumps. Case studies have documented instances where patients developed skin reactions due to sensitization from IBOA present in these devices . This highlights the need for careful consideration of its use in consumer products.

Microfluidic Device Development

A study focused on optimizing the use of poly(this compound) for microfluidic devices demonstrated how variations in UV exposure time and intensity influenced material properties. The findings indicated that careful control of these parameters could lead to improved performance characteristics necessary for effective microfluidic applications .

Antibacterial Bone Cement

Research on bone cement formulated with this compound showed promising results regarding its antibacterial properties. The study emphasized the importance of IBOA in enhancing the biocompatibility and functionality of bone cements used in orthopedic surgeries .

Mecanismo De Acción

The mechanism of action of acrylic acid isobornyl ester involves its ability to polymerize and crosslink when exposed to sources of free radicals. The bicyclic structure of the compound provides increased glass transition temperature (Tg) and minimizes crosslinking, resulting in coatings and inks with good hardness, resiliency, flexibility, and impact resistance . The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other monomers, leading to the formation of a polymer network.

Comparación Con Compuestos Similares

Isobornyl acrylate can be compared with other similar compounds, such as:

Isobornyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

Trimethylolpropane triacrylate: A trifunctional acrylate monomer used for similar applications but with higher crosslinking density.

2-Ethylhexyl acrylate: A monofunctional acrylate monomer with different physical properties and applications.

The uniqueness of acrylic acid isobornyl ester lies in its bicyclic structure, which provides a balance between hardness and flexibility, making it suitable for a wide range of applications.

Actividad Biológica

Isobornyl acrylate (IBOA) is a compound that has garnered attention due to its biological activity, particularly in the context of skin sensitization and allergic reactions. This article provides a comprehensive overview of the biological activity of IBOA, supported by data tables, case studies, and detailed research findings.

This compound is an acrylate ester commonly used in adhesives, coatings, and as a component in medical devices. Its unique structure allows it to exhibit specific chemical properties that can lead to biological interactions, particularly with human skin.

Skin Sensitization and Allergic Reactions

Sensitization Potential

Research indicates that IBOA is a significant skin sensitizer. The GARDskin assay has classified IBOA as a strong to moderate sensitizer, with a predicted local lymph node assay (LLNA) EC3 value of 0.848% and a human no-observed-effect level (NOEL) value of 230 µg/cm² . These findings align with clinical reports of allergic contact dermatitis associated with IBOA exposure.

Case Studies

-

Allergic Contact Dermatitis

A notable case study reported severe allergic contact dermatitis in several patients using medical devices containing IBOA. In one instance, a 10-year-old boy exhibited significant skin reactions upon patch testing with IBOA . The results indicated a true allergic response rather than an irritant reaction. -

Device-Related Sensitization

Another study highlighted four patients who developed eczematous skin eruptions after using the OmniPod insulin pump, which contains IBOA. All patients were confirmed to be sensitized to IBOA through patch testing . Gas chromatography-mass spectrometry (GC-MS) confirmed the presence of IBOA in the device, emphasizing its role as a sensitizer.

The biological activity of IBOA is primarily mediated through its interaction with skin cells. Upon exposure, IBOA can activate keratinocytes, leading to the upregulation of the Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress . This pathway's activation is indicative of potential allergenic responses.

Table 1: Sensitization Studies and Results

Propiedades

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCQDPCAWOCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859939 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

128946-20-3, 5888-33-5 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.